Lysergic Acid Hydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMPWWTAQZUQB-QMTHXVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537381 | |
| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5256-61-1 | |
| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Lysergic Acid Hydrazide
Hydrazinolysis of Ergot Alkaloids: Primary Synthetic Route
The hydrazinolysis of ergot alkaloids stands as the principal synthetic pathway to obtain lysergic acid hydrazide. This chemical transformation targets the stable amide linkage present in all ergot alkaloids, which shares a common ergoline (B1233604) backbone. google.commdpi.com The reaction effectively breaks this bond, yielding the desired hydrazide. google.com This method is noted for its efficiency and the good crystallization properties of the resulting this compound, which facilitates its purification even from low-concentration solutions of the starting alkaloids. mdpi.com The process is considered superior to alkaline or acidic hydrolysis, which may lead to a mixture of lysergic acid and lysergic acid amide depending on the reaction's severity. mdpi.comnih.gov
Reaction Conditions and Parameter Optimization for Hydrazinolysis
The efficiency and outcome of the hydrazinolysis of ergot alkaloids are highly dependent on the careful control of several reaction parameters. These include temperature, pressure, the choice of solvent, the nature of the hydrazine (B178648) reagent, and the reaction atmosphere. Optimization of these parameters is crucial for maximizing the yield of this compound and minimizing the formation of byproducts.
Temperature plays a significant role in the rate of hydrazinolysis. Research indicates that the reaction is typically conducted at elevated temperatures, often in the range of 80°C to 160°C. google.com For instance, heating ergotamine with anhydrous hydrazine and glacial acetic acid at 120°C for 30 minutes has been reported. google.com In another example, heating lysergic acid amide with hydrazine in the presence of methanesulfonic acid in n-butanol was carried out at 100°C for 40 minutes. google.com
Optimization studies have explored various temperatures to maximize yield and minimize reaction time. For the hydrazinolysis of dihydroergocristine (B93913) (DHEC), a model compound, temperatures of 100°C, 120°C, and 140°C have been tested. nih.gov Optimal cleavage conditions for a sum parameter screening method were identified as 120°C for 40 minutes. nih.gov However, for native ergot alkaloids, which exhibit lower temperature stability, a lower temperature of 100°C for 20 minutes with the addition of hydrazinium (B103819) chloride was found to be optimal. mdpi.com It has been observed that at higher temperatures, the formed hydrazide can undergo degradation, leading to a decrease in yield over extended reaction times. mdpi.com
The reaction can be carried out under reflux conditions or in a closed vessel under pressure, which can be advantageous in certain instances. google.com
The choice of solvent can influence the hydrazinolysis reaction. While the reaction can be conducted using hydrazine hydrate (B1144303) as both the reactant and the solvent, the use of other solvents has been reported. google.com Solvents such as n-butanol and pyridine (B92270) have been mentioned in the literature. google.comgoogle.com For example, the hydrazinolysis of lysergic acid amide has been performed in n-butanol. google.com
In some protocols, after the reaction, dimethyl sulfoxide (B87167) (DMSO) is used to dilute the mixture to prevent the precipitation of the product upon cooling. mdpi.com For analytical purposes, the use of more volatile solvents for the initial extraction of alkaloids is preferred to simplify the subsequent evaporation step before derivatization. mdpi.com The reaction has also been performed in an alcohol/water medium when using potassium hydroxide (B78521) and hydrazine. unodc.org
Hydrazine hydrate is the most commonly employed reagent for the hydrazinolysis of ergot alkaloids. google.comunodc.org It serves as the source of the hydrazine nucleophile that attacks the amide bond. Anhydrous hydrazine has also been utilized in some synthetic procedures. google.com
The addition of certain salts has been shown to accelerate the reaction. Ammonium (B1175870) salts, particularly ammonium iodide, have been identified as effective reagents to promote the hydrazinolysis of amides. mdpi.comnih.gov More recently, the use of hydrazinium salts, such as hydrazinium chloride, has been shown to significantly increase yields and shorten reaction times, especially for more stable alkaloids like ergometrine. mdpi.com The addition of hydrazinium chloride, bromide, or iodide has been tested, with no significant influence on the reaction outcome based on the varying anion. mdpi.com An optimal concentration of 3% hydrazinium chloride in hydrazine hydrate has been determined for the derivatization of ergot alkaloids. mdpi.com
The presence of an acid, such as glacial acetic acid or methanesulfonic acid, has also been reported to facilitate the cleavage of the amide bond in conjunction with hydrazine. google.com
Conducting the hydrazinolysis under an inert atmosphere, such as nitrogen gas, is a common practice to prevent oxidation of the sensitive ergot alkaloid substrates and the resulting this compound. google.comnih.gov The use of a nitrogen atmosphere is explicitly mentioned in several optimized protocols. nih.govmdpi.com Flushing the reaction vessel with an inert gas prior to heating is considered a sufficient and practical measure. nih.gov
Substrate Scope in Hydrazinolysis: Ergotamine, Ergometrine, and Other Lysergamides
The hydrazinolysis reaction is applicable to a range of ergot alkaloids, which are all derivatives of lysergic acid. The primary substrates for this reaction are the ergopeptine alkaloids, which include ergotamine, ergocristine, ergosine, ergocornine, and α-ergocryptine, along with their corresponding epimers. These complex peptide alkaloids are readily cleaved by hydrazine hydrate to yield this compound. nih.gov
The simpler lysergic acid derivatives, such as ergometrine (also known as ergobasine), are more resistant to hydrazinolysis under standard conditions. nih.govgoogle.com While ergopeptines react readily, ergometrine and its epimer ergometrinine (B1599879) remain largely unaffected when treated with hydrazine hydrate alone. nih.gov However, with optimized reaction conditions, specifically the addition of hydrazinium salts, the cleavage of the more stable ergometrine can be achieved with significant yields. mdpi.com This demonstrates the enhanced reactivity of the hydrazinolysis reaction under these modified conditions, expanding its applicability to a wider range of ergot alkaloids. mdpi.com
The reaction can be performed with pure alkaloids or with raw alkaloid mixtures. google.com
Research Data Tables
Table 1: Reaction Conditions for Hydrazinolysis of Ergot Alkaloids
| Ergot Alkaloid Substrate | Hydrazine Reagent | Additive/Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Ergotamine | Anhydrous Hydrazine | Glacial Acetic Acid | Not specified | 120°C | 30 min | Not specified | google.com |
| Lysergic Acid Amide | Hydrazine | Methanesulfonic Acid | n-Butanol | 100°C | 40 min | Not specified | google.com |
| Dihydroergocristine (DHEC) | Hydrazine Hydrate (65%) | Ammonium Iodide (optional) | Hydrazine Hydrate | 120°C | 40-60 min | Quantitative | nih.gov |
| Ergotamine Tartrate | Hydrazine Hydrate | None | Hydrazine Hydrate | 140°C | 90 min | ~65% (max) | mdpi.com |
| Major Ergot Alkaloids (mix) | Hydrazine Hydrate | Hydrazinium Chloride (3%) | Hydrazine Hydrate | 100°C | 20 min | 93% (max) | mdpi.com |
| Ergometrine | Hydrazine Hydrate | Hydrazinium Chloride/Bromide/Iodide | Hydrazine Hydrate | 80-100°C | Not specified | ~60% (max) | mdpi.com |
Synthesis from Lysergic Acid Derivatives
Alternative synthetic routes to this compound involve starting from derivatives of lysergic acid itself, rather than the complex peptide alkaloids.
A straightforward method involves the conversion of lysergic acid esters. For example, lysergic acid can be treated with diazomethane (B1218177) to form lysergic acid methyl ester. google.com This ester is then subjected to treatment with hydrazine hydrate to yield this compound. google.comgoogle.com This pathway, while chemically obvious, is generally considered less efficient and provides a lower yield compared to the direct hydrazinolysis of ergot alkaloids. google.com
A two-step process can be employed starting from free lysergic acid. The first step is the esterification of the carboxylic acid group. Following the formation of the lysergic acid ester, the second step is hydrazinolysis, where the ester is reacted with hydrazine hydrate to produce the desired this compound. google.com This method provides a viable, albeit more circuitous, route to the target compound.
Racemization and Stereochemical Considerations in Synthesis
A significant aspect of the synthesis of this compound is the management of its stereochemistry. Lysergic acid is a chiral molecule with two stereogenic centers at positions C-5 and C-8. nih.govwikipedia.org
The treatment of optically active lysergic acid derivatives with hydrazine hydrate often leads to racemization. google.comgoogle.com This results in the formation of an optically inactive product, racemic this compound. google.com The racemization occurs at both chiral centers, C-5 and C-8, and is thought to proceed through an achiral tricyclic intermediate formed via a retro-Michael fragmentation mechanism. nih.gov This racemic mixture can, however, be separated into its optical antipodes using methods such as salt formation with an optically active acid like d-α-bromocamphor-π-sulfonic acid. google.com
The stereochemical outcome of the synthesis is highly dependent on the chosen pathway and reaction conditions. While traditional hydrazinolysis often leads to racemization, yielding D,L-isothis compound, modifications have been developed to preserve optical activity. google.comdtic.mil
It has been found that conducting the hydrazinolysis of an optically active lysergic acid derivative in the presence of at least one equivalent of a strong acid (pK value less than 5), such as hydrochloric, hydrobromic, sulfuric, or methanesulfonic acid, can yield optically active hydrazides. google.com This method typically produces a mixture of the optically active D-lysergic acid hydrazide and, predominantly, D-isothis compound. google.com These isomers can then be separated by techniques like crystallization or chromatography. google.com For instance, the hydrazinolysis of ergotamine in the presence of glacial acetic acid has been shown to yield essentially D-isothis compound. google.com The different isomers, such as D-lysergic acid hydrazide and D-isothis compound, exhibit distinct physical properties, including melting points and optical rotations, which allows for their separation and characterization. google.comkarger.com
Table of Research Findings on Hydrazinolysis Optimization
| Starting Material | Catalyst/Additive | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Dihydroergocristine | None | 100-140°C | 40-60 min | Quantitative | nih.govresearchgate.net |
| Dihydroergocristine | Ammonium Iodide | 140°C | 40 min | ~95% | nih.gov |
| Ergotamine Tartrate | Hydrazinium Chloride | 80°C | 20 min | Full Conversion | semanticscholar.org |
| Ergotamine Tartrate | Hydrazinium Chloride (3% soln) | 100°C | 20 min | Optimized | mdpi.com |
| Ergotamine | None | Reflux (118°C) | 35 min | ~60% | google.com |
Table of Compound Names
| Compound Name | |
|---|---|
| This compound | |
| Ergotamine | |
| Ergotoxine | |
| Ergocristine | |
| Dihydroergocristine | |
| Lysergic Acid | |
| Hydrazine Hydrate | |
| Lysergic Acid Methyl Ester | |
| Diazomethane | |
| D-Lysergic Acid Hydrazide | |
| D-Isothis compound | |
| Racemic this compound | |
| Ergometrine | |
| Ergometrinine | |
| Ammonium Iodide | |
| Hydrazinium Chloride | |
| d-α-bromocamphor-π-sulfonic acid | |
| Hydrochloric Acid | |
| Hydrobromic Acid | |
| Sulfuric Acid | |
| Methanesulfonic Acid |
Purification and Isolation Techniques for Synthetic this compound
The crude product obtained after synthesis, typically after solvent evaporation, is a mixture containing both this compound and its isomers, predominantly D-isothis compound. google.com Separation and purification are achieved through established chemical techniques. google.com
Chromatography is a cornerstone technique for the separation of this compound from its isomers and other impurities. google.com Both classic column chromatography and modern high-performance liquid chromatography (HPLC) have been effectively utilized.
One established method involves column chromatography using aluminium oxide as the stationary phase. google.com In this procedure, the crude product is loaded onto the column and eluted with a solvent system. A common mobile phase is chloroform (B151607) containing a small percentage of ethanol (B145695). google.com By carefully controlling the ethanol concentration, different isomers can be selectively washed into the filtrate. google.com For example, D-isothis compound can be eluted using chloroform with 0.5% ethanol, while a higher concentration of 1% to 2% ethanol in chloroform is used to elute D-lysergic acid hydrazide. google.com
More recent and highly efficient separations are performed using preparative HPLC. mdpi.commdpi.com This technique offers superior resolution for separating the isomers. Research has detailed the use of a Phenyl-Hexyl column for this purpose. mdpi.com The separation is achieved using a gradient elution system, where the composition of the mobile phase is changed over time to effectively separate the components. mdpi.com After separation, the fractions containing the purified isomers are collected, the solvents are removed under reduced pressure, and the final product is often obtained by freeze-drying. mdpi.com
Table 1: Preparative HPLC Parameters for this compound Isomer Separation mdpi.com
| Parameter | Value/Description |
| Stationary Phase | Phenomenex Luna Phenyl-Hexyl column (250 × 21.2 mm, 100 µm) |
| Mobile Phase | A: 0.02% aqueous Ammonium Acetate (NH₄Ac) |
| B: Acetonitrile (ACN) | |
| Flow Rate | 20 mL/min |
| Gradient Program | 0–8.20 min: 70% A, 30% B |
| 8.20–11.00 min: 40% A, 60% B | |
| 11.00–11.20 min: 40% A, 60% B | |
| 11.20–16.00 min: 70% A, 30% B | |
| 16.00–40.00 min: 70% A, 30% B |
Recrystallization is a powerful technique for enhancing the purity of this compound, leveraging its good crystallization properties. mdpi.comgoogle.com This method is effective for obtaining the compound in a highly pure, crystalline state from crude mixtures. google.com The choice of solvent is critical for successful recrystallization.
Hot absolute ethanol has been identified as a particularly effective solvent. google.com The crude product is dissolved in the hot solvent, and as the solution cools, the pure this compound crystallizes out, leaving impurities behind in the mother liquor. google.com This process can yield compact, clear crystal plates. google.com Another documented solvent system is a mixture of methanol (B129727) and ether, which has been used to produce prisms of D-lysergic acid hydrazide and its iso-form. google.com Similarly, l-methyl-D-isothis compound has been crystallized from ethanol to form leaflets. google.com The selection of the recrystallization solvent or solvent system is crucial and depends on the specific isomeric form and desired crystal morphology. google.com
Table 2: Recrystallization Solvents and Resulting Crystal Forms for this compound and Derivatives google.comgoogle.com
| Compound | Solvent(s) | Crystal Form |
| This compound | Hot absolute ethanol | Compact, clear, six-sided plates |
| D-lysergic acid hydrazide | Methanol/Ether | Prisms |
| D-isothis compound | Methanol/Ether | Prisms |
| l-methyl-D-isothis compound | Ethanol | Leaflets |
| l-methyl-D-lysergic acid hydrazide | Ethanol | Prisms |
Chemical Transformations and Derivatization of Lysergic Acid Hydrazide
Conversion to Lysergic Acid Azide (B81097) as a Synthetic Intermediate
A primary chemical transformation of lysergic acid hydrazide is its conversion to lysergic acid azide. This reaction is a critical step in the synthesis of various lysergic acid amides. The process involves treating this compound, which is typically formed by the hydrazinolysis of ergot alkaloids, with nitrous acid. unodc.orgscribd.com The nitrous acid is generated in situ, commonly through the reaction of sodium nitrite (B80452) with a mineral acid in an aqueous solution at low temperatures.
The resulting lysergic acid azide is a highly reactive acylating agent. It is often not isolated but used directly in the subsequent step to acylate a desired amine. scribd.com This pathway is advantageous, though it has been noted that the conditions required to prepare the initial this compound can lead to a mixture of racemized and isomerized products, such as DL-isothis compound. scribd.com
Reactions Leading to Diethylamides of Lysergic Acid and its Isomers
Treatment of ergot alkaloids with hydrazine (B178648) hydrate (B1144303) to form this compound. unodc.orgscribd.com
Conversion of the hydrazide to the azide using sodium nitrite. unodc.org
Reaction of the azide with diethylamine (B46881) to yield the final diethylamide product. unodc.org
The resulting crude product typically contains a mixture of isomers, including iso-LSD, which must be purified, often through chromatographic methods. unodc.org
Table 1: Synthesis of Lysergic Acid Amides via the Hydrazide-Azide Pathway
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Ergot Alkaloids (e.g., Ergotamine) | Hydrazine Hydrate | This compound | Cleavage of the complex alkaloid structure. |
| 2 | This compound | Sodium Nitrite, Acid (forms Nitrous Acid) | Lysergic Acid Azide | Formation of a reactive acylating agent. |
Hydrazinolysis as a Derivatization Strategy for Ergot Alkaloid Analysis
Ergot alkaloids represent a structurally diverse group of mycotoxins produced by Claviceps fungi, making their comprehensive analysis in food and feed challenging. mdpi.comnih.gov Hydrazinolysis has emerged as a promising derivatization strategy to simplify this analytical task.
All major ergot alkaloids share a common ergoline (B1233604) backbone but differ in the substituent at the C8 position. mdpi.com This structural heterogeneity complicates analytical methods that aim to determine the total ergot alkaloid content, as numerous individual standards are required for quantification. mdpi.comresearchgate.net
Hydrazinolysis offers a solution by acting as a chemical cleavage reaction that targets the amide bond in these molecules. mdpi.comnih.gov When a sample containing a mixture of different ergot alkaloids (particularly the complex ergopeptines) is treated with hydrazine hydrate, the various side chains are cleaved off, converting the structurally diverse compounds into a single, uniform derivative: this compound (and its corresponding isomer). mdpi.comresearchgate.netnih.gov This unification simplifies the complex analytical spectrum of a sample to a single target analyte. mdpi.com Initial studies showed that while ergopeptines were successfully cleaved, some simpler alkaloids like ergometrine were barely affected under the same conditions. researchgate.netnih.gov
The ability of hydrazinolysis to convert various ergot alkaloids into a common structure makes it highly suitable for developing sum parameter screening methods (SPMs). mdpi.comnih.gov An SPM provides a single measurement that represents the total content of all relevant ergot alkaloids, which aligns with modern food safety regulations that set maximum levels for the sum of these compounds. mdpi.comnih.govsemanticscholar.org This approach offers significant advantages over traditional methods that quantify each of the 12 regulated ergot alkaloids individually, as it reduces costs by requiring fewer calibration standards and shortens analysis time. mdpi.com
Recent research has focused on optimizing the hydrazinolysis protocol for quantitative conversion of all major ergot alkaloids. While early protocols achieved quantitative yield for ergopeptines in 40-60 minutes, they were less effective for ergometrine. nih.gov Subsequent studies led to a significantly improved and faster protocol. An optimized method using hydrazinium (B103819) chloride as an additive allows for the quantitative conversion of all twelve major ergot alkaloids to this compound in just 20 minutes at 100 °C. mdpi.comnih.govsemanticscholar.orgresearchgate.net This robust derivatization makes the SPM a promising and viable alternative to more complex and time-consuming HPLC-MS/MS or HPLC-FLD methods for routine screening of ergot alkaloids in food. nih.gov
Table 2: Optimized Hydrazinolysis Conditions for Ergot Alkaloid Sum Parameter Analysis
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Reaction Time | 20 minutes | Quantitative conversion of 12 major ergot alkaloids. | mdpi.comnih.govsemanticscholar.org |
| Temperature | 100 °C | Optimal temperature for efficient reaction. | mdpi.comnih.govsemanticscholar.org |
| Reagents | Hydrazine hydrate with 3% hydrazinium chloride | Additive enhances reactivity, enabling cleavage of previously resistant alkaloids like ergometrine. | mdpi.com |
| Yield | ~93% maximum yield | High conversion rate suitable for a reliable screening method. | mdpi.com |
| Application | Sum Parameter Method (SPM) | Provides results comparable to the European standard method (EN 17425) for total ergot alkaloid content. | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Diethylamine |
| DL-isothis compound |
| Ergonovine |
| Ergometrine |
| Ergotamine |
| Hydrazine |
| Hydrazine Hydrate |
| Hydrazinium Chloride |
| iso-LSD |
| Lysergic Acid |
| Lysergic Acid Azide |
| This compound |
| N,N-diethyllysergamide (LSD) |
| Nitrous Acid |
Stereochemistry and Isomerism of Lysergic Acid Hydrazide
Chiral Centers and Potential Stereoisomeric Forms of Lysergic Acid Hydrazide
The lysergic acid molecule has two primary stereogenic centers at carbon atoms C-5 and C-8. wikipedia.org This inherent chirality is the basis for the existence of four principal stereoisomers: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid. nih.gov Consequently, this compound can also exist in these corresponding isomeric forms.
The "d" and "l" designations refer to the absolute configuration at the C-5 chiral center. Inversion of the configuration at this center leads to the formation of the l-isomers from the d-isomers. wikipedia.org The naturally occurring ergot alkaloids are derivatives of d-lysergic acid. karger.com However, chemical synthesis and certain reaction conditions can lead to racemization at the C-5 position, producing a mixture of both d- and l-isomers. nih.govshaunlacob.com For instance, heating ergotamine with anhydrous hydrazine (B178648) can result in a racemic mixture of isothis compound, containing both d- and l-forms. shaunlacob.com
The second key chiral center is at the C-8 position, where the hydrazide group is attached. Epimerization at this carbon results in the formation of "iso" isomers. wikipedia.orgwikipedia.org The isomer with the natural configuration is designated as the "lysergic" form, while the epimer is the "isolysergic" form. Therefore, for both the d- and l-series, there exists a corresponding iso-lysergic acid hydrazide. For example, d-lysergic acid hydrazide can be converted to d-isothis compound. wikipedia.org This isomerization is a common occurrence during the synthesis and handling of lysergic acid derivatives. wikipedia.orgresearchgate.net
The four primary stereoisomers of lysergic acid, and by extension their hydrazide derivatives, are:
d-lysergic acid
l-lysergic acid
d-isolysergic acid
l-isolysergic acid nih.gov
Epimerization Processes in this compound
Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. In the context of this compound, this most commonly refers to the interconversion between the lysergic and isolysergic forms at the C-8 position.
The proton at the C-8 position is labile, particularly due to the electron-withdrawing nature of the adjacent carbonyl group of the hydrazide. wikipedia.org This lability facilitates its removal under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in either the original configuration or its epimer. This process leads to an equilibrium between the lysergic and isolysergic forms. researchgate.netnih.gov While epimerization at C-8 is more common, racemization at the C-5 position can also occur, proceeding through a proposed achiral tricyclic intermediate formed by a retro-Michael fragmentation. nih.gov
The ratio of lysergic to isolysergic acid derivatives at equilibrium is significantly influenced by reaction conditions such as pH and temperature. Studies on the closely related lysergic acid diethylamide (LSD) show that epimerization to its iso-form is favored at higher temperatures and alkaline pH levels. researchgate.netnih.gov For instance, at a pH of 7.0 or higher and a temperature of 37°C or 45°C, LSD converts to iso-LSD, reaching an equilibrium ratio of approximately 9:1 (LSD:iso-LSD). nih.govresearchgate.net The conversion from the iso-form back to the normal form requires more vigorous conditions. nih.gov Similar principles apply to this compound, where alkaline conditions, such as treatment with ethanolic potassium hydroxide (B78521), are used to intentionally epimerize the C-8 position. shaunlacob.com Prolonged exposure to heat, especially in alkaline solutions, can lead to a significant percentage of the parent compound epimerizing to its iso-form. oup.com
| Condition | Starting Isomer | Resulting Ratio (LSD:iso-LSD) | Time to Equilibrium |
|---|---|---|---|
| pH ≥ 7.0, 45°C | LSD | 9:1 | 1 week |
| pH ≥ 7.0, 37°C | LSD | 9:1 | 2 weeks |
| pH 9.7, 45°C | iso-LSD | 9:1 | 6 weeks |
This table is based on data from studies on LSD, which is structurally similar to this compound and provides insights into its expected behavior. nih.govresearchgate.net
Resolution of Racemic this compound into Enantiomers
When chemical synthesis results in a racemic mixture of this compound (a mixture of d- and l-isomers), it is often necessary to separate, or resolve, the enantiomers. This is because typically only one enantiomer (the d-form) is desired for subsequent synthetic steps, such as in the preparation of certain pharmaceuticals. google.com
A common method for resolving racemic isothis compound involves the use of a chiral resolving agent, such as di-(p-toluyl)-tartaric acid. shaunlacob.comgoogle.com This acid, being itself chiral, reacts with the racemic hydrazide to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. shaunlacob.com Once separated, the individual enantiomers of this compound can be recovered from their respective diastereomeric salts. karger.comkarger.com
Diastereomeric Salt Formation for Chiral Separation
A fundamental challenge in chemistry is the separation of enantiomers, which have identical physical properties in a non-chiral environment. researchgate.net A classical and effective method to achieve this separation is through diastereomeric salt formation. researchgate.netlongdom.org This technique involves reacting a racemic mixture (an equal mixture of two enantiomers) with an optically pure chiral resolving agent, which is typically a chiral acid or base. researchgate.net The reaction produces a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. researchgate.netgoogle.com
In the context of this compound, treatment of the optically active D-lysergic acid or D-isolysergic acid derivatives with hydrazine can lead to racemization, resulting in an optically inactive product, D,L-isothis compound. google.comgoogle.com To obtain the desired optically active isomer, this racemic mixture must be resolved. google.com This is accomplished by forming diastereomeric salts with a chiral acid.
Historical methods detail the resolution of racemic isothis compound by forming salts with optically active acids. After the separation of the diastereomeric salts, the desired enantiomer of the hydrazide can be recovered by treatment with a base.
Key research findings indicate the use of specific resolving agents for this purpose:
Di-(p-toluyl)-L-tartaric acid has been successfully used to separate the D-isomer from a racemic mixture of isothis compound. google.com
d-α-bromocamphor-π-sulphonic acid is another resolving agent documented for the separation of the optical antipodes of racemic this compound. google.com
The general principle of this separation is outlined in the interactive table below.
Table 2: Chiral Resolving Agents for this compound
| Racemic Mixture | Chiral Resolving Agent | Resulting Diastereomers | Separation Method |
|---|---|---|---|
| D,L-Isothis compound | Di-(p-toluyl)-L-tartaric acid | D-Isothis compound-di-(p-toluyl)-L-tartrate & L-Isothis compound-di-(p-toluyl)-L-tartrate | Fractional Crystallization |
This method, while effective, can be experimentally intensive and may result in the loss of a significant portion of the starting material as the undesired enantiomer. google.com
Methods for Obtaining Optically Active this compound
Obtaining a specific, optically active isomer of this compound is a critical step for its use as a synthetic intermediate. google.com Beyond the chiral resolution of racemic mixtures, methods have been developed to either directly synthesize the desired isomer or to separate isomeric mixtures produced during synthesis.
One approach involves starting with an optically active lysergic acid derivative, such as a naturally occurring ergot alkaloid like ergotamine. google.comeuropa.eu A process described in a patent involves heating an optically active lysergic acid derivative with excess hydrazine in the presence of at least one equivalent of an acid. google.com This method aims to produce optically active hydrazides of the lysergic and, predominantly, the isolysergic acid series directly, minimizing racemization. google.com The resulting mixture of optically active D-lysergic acid hydrazide and D-isothis compound can then be separated. google.com
Several methods can be employed for the separation of these diastereomeric hydrazides:
Fractional Crystallization: Due to their different physical properties, the isomers can sometimes be separated by carefully controlled crystallization from a suitable solvent. For instance, D-isothis compound can be crystallized from methanol (B129727). google.com
Chromatography: Chromatographic techniques are powerful tools for separating isomers. A crude mixture of D-lysergic acid hydrazide and D-isothis compound can be separated by column chromatography. google.com More modern and efficient methods, such as preparative High-Performance Liquid Chromatography (HPLC), have been used to separate the (5R,8R) and (5R,8S) isomers of this compound with high purity. mdpi.comsemanticscholar.org
Table 3: Separation Methods for this compound Isomers
| Isomer Mixture | Separation Technique | Eluent/Solvent System | Outcome | Reference |
|---|---|---|---|---|
| D-lysergic acid hydrazide & D-isothis compound | Column Chromatography | Chloroform (B151607) with 0.5% ethanol (B145695) | Separation of isomers | google.com |
| (5R,8R)-isomer & (5R,8S)-isomer | Preparative HPLC | Acetonitrile/Aqueous Ammonium (B1175870) Acetate Gradient | Isolation of pure (5R,8R) and (5R,8S) isomers | mdpi.com |
Analytical Methodologies for Lysergic Acid Hydrazide Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and structural integrity of lysergic acid hydrazide. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique fingerprint based on its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and for quantitatively assessing its purity. Proton (¹H) and Carbon-13 (¹³C) NMR provide precise information about the chemical environment of individual atoms within the molecule.
Quantitative NMR (q-NMR) has been successfully employed to determine the purity of synthesized this compound isomers. nsf.govmdpi.comresearchgate.net In one study, after synthesis from ergotamine tartrate and separation via preparative liquid chromatography, the purities of the resulting (5R,8R) and (5R,8S) isomers of this compound were determined using q-NMR. mdpi.com This demonstrates the capability of NMR to not only confirm the structure but also to quantify the compound against a certified reference standard, providing a direct measure of purity. nsf.govmdpi.com
The ¹H-NMR spectrum of the ergoline (B1233604) ring system, which forms the core of this compound, displays characteristic signals for the aromatic and aliphatic protons. For instance, studies on the related compound lysergic acid show distinct resonances for the indole (B1671886) ring protons and the protons on the fused ring system. researchgate.net The hydrazide moiety introduces specific signals corresponding to the N-H protons, which are crucial for confirming the compound's identity.
Table 1: Purity of this compound Isomers Determined by q-NMR
| Isomer | Purity (%) |
| (5R,8R)-lysergic acid hydrazide | 81.7 |
| (5R,8S)-lysergic acid hydrazide | 93.1 |
| Data sourced from a study on the quantification of ergot alkaloids via this compound. mdpi.com |
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the detection and quantification of this compound, often as a detection method coupled with liquid chromatography (HPLC-UV or HPLC-DAD). The technique is based on the absorption of UV or visible light by the molecule's chromophores.
The core ergoline structure common to lysergic acid and its derivatives is the primary chromophore responsible for its characteristic UV absorption. The UV-Vis spectrum of the closely related compound lysergic acid diethylamide (LSD) shows two main absorption maxima, one around 220 nm and a more distinctive peak at approximately 315 nm in an aqueous solution. mdpi.com This longer wavelength peak is typically utilized for quantification due to its specificity. mdpi.com this compound is expected to exhibit a very similar UV absorption profile due to the shared ergoline system. This characteristic absorption is fundamental for its detection using HPLC systems equipped with a Diode Array Detector (DAD), which can record the entire UV-Vis spectrum of the eluting compound. mdpi.com
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum serves as a molecular fingerprint.
While specific IR spectral data for this compound is not widely published, its spectrum can be predicted based on its structural components. The spectrum would be dominated by features of the ergoline skeleton and the hydrazide group. For comparison, the IR spectrum of LSD has been described in detail. mdpi.com this compound would exhibit characteristic absorption bands including:
N-H Stretching: Bands corresponding to the indole N-H group and the hydrazide (-NHNH₂) group, typically appearing in the region of 3200-3500 cm⁻¹.
C=O Stretching: A strong absorption band from the carbonyl group of the hydrazide, expected around 1640-1680 cm⁻¹.
Aromatic C-H and C=C Stretching: Signals from the indole ring system.
This technique is particularly useful for confirming the conversion of an ergot alkaloid's amide group to the hydrazide functional group during synthesis or derivatization procedures. unodc.org
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction byproducts or food matrix components, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of this compound. It allows for the separation of the compound and its isomers with high resolution and efficiency. The choice of detector coupled to the HPLC system is critical for achieving the desired sensitivity and selectivity.
Fluorescence Detection (FLD) is a highly sensitive and selective detection mode for the quantification of this compound. researchgate.net The inherent fluorescence of the ergoline ring system makes this technique particularly suitable. This compound is often used as a single, uniform marker in "sum parameter methods" for the quantification of total ergot alkaloids in food and feed samples. nsf.govmdpi.com In this approach, various ergot alkaloids present in a sample are converted to this compound through a chemical reaction called hydrazinolysis. mdpi.com The total amount of this compound is then quantified by HPLC-FLD, providing a single value representing the total ergot alkaloid contamination. researchgate.net
Research has established optimized HPLC-FLD conditions for this analysis. The compound is typically excited at a wavelength (λex) of 330 nm, and its emission (λem) is measured at 415 nm. researchgate.netmdpi.com This method has proven to be a robust and reliable alternative to more complex mass spectrometry-based methods for routine screening purposes. nsf.gov
Table 2: Typical HPLC-FLD Parameters for this compound Quantification
| Parameter | Value |
| Excitation Wavelength (λex) | 330 nm |
| Emission Wavelength (λem) | 415 nm |
| Application | Quantification of total ergot alkaloids as a sum parameter |
| Data sourced from studies on ergot alkaloid analysis. researchgate.netmdpi.com |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) systems equipped with a Diode Array Detector (DAD) are utilized in the analysis of this compound. DAD provides ultraviolet (UV) spectral data across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. In studies developing quantification methods for ergot alkaloids via their conversion to this compound, DAD has been used as part of the detector setup alongside high-resolution mass spectrometry (HRMS) and fluorescence detectors (FLD). mdpi.comkobv.de While FLD is often preferred for its sensitivity in quantifying the fluorescent ergoline structure, DAD offers valuable confirmatory data by providing the UV spectrum of the analyte. mdpi.comoatext.com For the related compound lysergic acid diethylamide (LSD), DAD at a wavelength of 310 nm has been successfully used for quantification. oatext.com
Electrochemical Detection (ECD)
Electrochemical Detection (ECD) coupled with HPLC offers a highly sensitive alternative for the quantification of electroactive compounds like this compound. The ergoline structure contains an indole moiety which is susceptible to oxidation, making it suitable for ECD. nih.govrsc.org While specific studies on this compound are limited, methods developed for the closely related and extensively studied LSD demonstrate the potential of this technique. For LSD, HPLC-ECD has been shown to be a rapid and sensitive quantification method, with a single injection allowing for detection in less than 10 minutes. oatext.com The method involves applying a specific potential (e.g., 1250 mV) and measuring the resulting current as the analyte elutes from the HPLC column. oatext.com This approach can achieve low limits of detection, on the order of 6.18 x 10⁻⁷ mol L⁻¹, making it suitable for trace analysis. oatext.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. Like other ergot alkaloids and their derivatives, this compound has low volatility and is prone to thermal degradation in the hot GC injector. researchgate.net To overcome these limitations, a derivatization step is necessary to increase the compound's volatility and thermal stability.
For the analogous compound LSD, various derivatization strategies have been employed to facilitate GC-MS analysis. researchgate.net The most common approach is silylation, which involves reacting the analyte with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. uc.ptnih.gov This procedure successfully prepares the molecule for gas-phase analysis, allowing for its separation and detection by GC-MS. uc.pt It is a well-established principle that such derivatization is essential for the GC analysis of these types of compounds. greyhoundchrom.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of lysergic acid derivatives, often coupled with fluorescence detection (FLD) for enhanced sensitivity. While direct HPTLC methods for this compound are not extensively detailed, methods for the structurally similar lysergic acid amide, another key marker for ergot alkaloids, have been established. mdpi.comresearchgate.netmerieuxnutrisciences.com
These methods typically involve:
Stationary Phase: Silica gel HPTLC plates. researchgate.net
Mobile Phase: A mixture of solvents, such as isopropyl acetate/methanol (B129727)/water/25% ammonium (B1175870) hydroxide (B78521) solution in a ratio of 80:10:3.8:1.1 (v/v/v/v). researchgate.net
Detection: Quantification is achieved by measuring the enhanced native fluorescence of the compound without the need for further chemical treatment, which avoids interference from the sample matrix. researchgate.net
This approach allows for the rapid screening of multiple samples in parallel and has proven effective for quantifying ergot alkaloid derivatives in complex matrices like rye flour. researchgate.netmerieuxnutrisciences.com
Mass Spectrometry (MS) for Molecular Confirmation and Isomer Distinction
Mass Spectrometry (MS) is an indispensable tool for the definitive analysis of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition and thus the molecular identity of the compound. mdpi.comkobv.de
A critical aspect of this compound analysis is the presence and separation of its isomers. The hydrazinolysis of ergot alkaloids typically produces two main isomers, the (5R,8R) and (5R,8S) forms, which must be distinguished. mdpi.com HPLC is used to chromatographically separate these isomers before they enter the mass spectrometer. mdpi.comsemanticscholar.org
Tandem mass spectrometry (MS/MS) is then employed for isomer distinction. In this technique, the precursor ions of the separated isomers are individually selected and fragmented through collision-induced dissociation (CID). The resulting product ion spectra (or fragmentation patterns) are often unique to each isomer. By identifying diagnostic fragment ions that are specific to one isomer, it is possible to confirm the identity of each and perform accurate, individual quantification. nih.govmdpi.commerieuxnutrisciences.com This ability to differentiate between structurally similar isomers is a key advantage of MS/MS in forensic and food safety analysis. scispace.comlcms.cz
| Technique | Detector/Method | Key Parameters/Findings | Primary Use |
|---|---|---|---|
| HPLC | Diode Array Detection (DAD) | Provides UV spectral data (e.g., λ = 310 nm for LSD). oatext.com Used alongside FLD and MS. mdpi.comkobv.de | Peak Identification & Purity |
| HPLC | Electrochemical Detection (ECD) | Applied potential of ~1250 mV for LSD. oatext.com High sensitivity based on indole oxidation. nih.gov | Trace Quantification |
| GC-MS | Derivatization (e.g., TMS) | Required due to low volatility and thermal instability of the analyte. researchgate.netgreyhoundchrom.com | Identification & Quantification |
| HPTLC | Fluorescence Detection (FLD) | Silica gel plates; used for analogous compounds like lysergic acid amide. researchgate.net | Screening & Quantification |
| (LC)-MS/MS | Collision-Induced Dissociation (CID) | Provides unique fragmentation patterns for different isomers, enabling their distinction. mdpi.commerieuxnutrisciences.com | Molecular Confirmation & Isomer Distinction |
Quantitative Analytical Approaches
For this compound to be an effective sum parameter in quantitative analysis, a reliable and pure analytical standard is essential for method calibration.
Development of Calibration Standards using Synthesized this compound
Following the reaction, the resulting mixture contains both the (5R,8R) and (5R,8S) isomers of this compound. These isomers are separated and purified using techniques like preparative HPLC. mdpi.com The absolute purity of each isolated isomer is then rigorously determined, most commonly by quantitative NMR (q-NMR). mdpi.comresearchgate.net These highly pure, synthesized isomers can then be used to create precise calibration curves for the accurate quantification of this compound in test samples. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Ergotamine tartrate | mdpi.comsemanticscholar.org |
| Reagent | Hydrazine (B178648) hydrate (B1144303) | mdpi.comsemanticscholar.org |
| Reaction | Hydrazinolysis (e.g., 100°C for 20 min or 140°C for 90 min) | mdpi.comsemanticscholar.org |
| Products | (5R,8R)-lysergic acid hydrazide and (5R,8S)-lysergic acid hydrazide | mdpi.com |
| Purification Method | Preparative High-Performance Liquid Chromatography (HPLC) | mdpi.comsemanticscholar.org |
| Purity Assignment | Quantitative Nuclear Magnetic Resonance (q-NMR) | mdpi.comresearchgate.net |
Application of Isotope-Labelled Internal Standards
The use of stable isotope-labeled internal standards (IL-IS) represents a significant advancement in the quantitative analysis of this compound, particularly in complex matrices such as food products. These standards are molecules that are chemically identical to the analyte of interest, this compound, but have one or more atoms replaced with a heavier isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). When analyzed by mass spectrometry (MS), the IL-IS has a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its distinct detection while co-eluting chromatographically. This co-elution is critical as the IL-IS experiences the same sample preparation and analytical conditions, including extraction efficiency, derivatization yield, and ionization suppression or enhancement in the MS source, as the native analyte. By adding a known concentration of the IL-IS to the sample at the beginning of the analytical workflow, any variations or losses during the process can be accurately corrected, leading to more precise and reliable quantification.
Recent research has focused on developing and applying IL-IS for the sum parameter analysis of ergot alkaloids, where all major ergot alkaloids in a sample are converted to this compound before quantification. colab.wsresearchgate.net This approach simplifies the otherwise complex and costly process of quantifying each of the twelve regulated ergot alkaloids individually. colab.wsresearchgate.net
A 2023 study by Kuner et al. detailed the synthesis and evaluation of two different isotope-labeled internal standards for a mass spectrometry-based sum parameter method (SPM-MS). colab.wsresearchgate.net The two standards synthesized were a ¹³CD₃-labeled and a ¹⁵N₂-labeled this compound. colab.wsresearchgate.net These were employed in MS/MS measurements to quantify ergot alkaloids in challenging food matrices, including naturally contaminated rye and wheat flour. colab.wsresearchgate.net The performance of these two IL-IS was compared to assess their effectiveness in improving analytical accuracy and consistency. colab.wsresearchgate.net
The study found that the application of these isotope-labeled internal standards significantly enhanced the measurement of ergot alkaloids in complex food samples. colab.wsresearchgate.net The increased selectivity afforded by the MS/MS detection of the labeled standards resulted in lower interferences from the sample matrix. colab.wsresearchgate.net A key advantage highlighted was the elimination of the need for determining matrix-specific recovery rates, a time-consuming step required by other standard methods. colab.wsresearchgate.net When comparing the two synthesized standards, the ¹³CD₃-labeled internal standard demonstrated lower variances and better agreement with reference data in flour samples compared to the ¹⁵N₂-labeled version. colab.wsresearchgate.net
The table below summarizes the key findings from the comparative study of isotope-labeled internal standards for this compound quantification.
| Isotope-Labeled Internal Standard | Analytical Method | Matrix | Key Findings | Reference |
| ¹³CD₃-labeled this compound | MS/MS-based Sum Parameter Method (SPM) | Rye and Wheat Flour | Lower variances and better consistency with reference data compared to the ¹⁵N₂-labeled IS. | colab.wsresearchgate.net |
| ¹⁵N₂-labeled this compound | MS/MS-based Sum Parameter Method (SPM) | Rye and Wheat Flour | Effective in improving measurement in complex matrices, but showed higher variances than the ¹³CD₃-labeled IS in flour samples. | colab.wsresearchgate.net |
This research underscores the value of using isotope-labeled internal standards in modern analytical methodologies for this compound. By providing a more robust and accurate quantification, these standards help to ensure food safety and compliance with regulatory limits for ergot alkaloids. colab.wsresearchgate.net The development of such methods is crucial for high-throughput screening of food products. mdpi.comresearchgate.net
Theoretical and Computational Chemistry Studies on Lysergic Acid Hydrazide
Molecular Modeling and Electronic Structure Calculations
Computational modeling serves as a powerful tool to elucidate the fundamental properties of lysergic acid hydrazide at the atomic level. Through the application of various theoretical models, researchers can predict and analyze its geometry, electronic distribution, and reactivity, providing insights that complement experimental findings.
Density Functional Theory (DFT) Applications for Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex molecules like this compound. DFT calculations are instrumental in determining the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles of DFT application to related ergoline (B1233604) structures are well-established. For a molecule like this compound, DFT calculations would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger) to solve the Kohn-Sham equations. The resulting optimized geometry represents the lowest energy conformation of the molecule in the gas phase.
These calculations can also provide insights into the molecule's reactivity. Reactivity descriptors derived from DFT, such as the Fukui functions and dual descriptor, can identify the most probable sites for nucleophilic and electrophilic attack. For this compound, this would highlight the reactivity of the indole (B1671886) nitrogen, the hydrazide moiety, and specific carbons within the ergoline ring system.
Table 1: Representative Predicted Bond Lengths in this compound using DFT
| Bond | Predicted Bond Length (Å) (Illustrative) |
| C-N (indole) | 1.37 |
| N-N (hydrazide) | 1.42 |
| C=O (hydrazide) | 1.23 |
| C8-C(O) | 1.52 |
Note: The values in this table are illustrative and would be determined with precision in a specific DFT study.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, making it the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed over the carbonyl group of the hydrazide and the adjacent parts of the ergoline scaffold, indicating these as potential sites for nucleophilic attack.
Electron density analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, further refines this picture. NBO analysis partitions the total electron density into localized bonds and lone pairs, providing a chemically intuitive representation of the electronic structure. This analysis can quantify the charge distribution on each atom, revealing the polarity of bonds and the location of partial positive and negative charges, which are critical for understanding intermolecular interactions and reaction mechanisms.
Reaction Mechanism Studies of Hydrazinolysis and Related Transformations
The primary route to this compound is through the hydrazinolysis of ergot alkaloids, such as ergotamine. Computational chemistry offers the tools to investigate the intricate details of this and other related chemical transformations.
Investigation of Transition States and Energy Barriers
Understanding a chemical reaction requires characterizing the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states. For the hydrazinolysis of an ergopeptine like ergotamine, the reaction involves the nucleophilic attack of hydrazine (B178648) on the amide carbonyl carbon.
Elucidation of Regioselectivity and Stereoselectivity in Reactions Involving this compound
This compound itself can participate in further chemical reactions. The ergoline skeleton possesses multiple reactive sites, leading to potential issues of regioselectivity (where a reaction occurs) and stereoselectivity (the stereochemical outcome of a reaction).
Computational studies can be invaluable in predicting and explaining the selectivity of such reactions. For instance, if this compound were to undergo an electrophilic substitution on the indole ring, calculations of the relative energies of the possible intermediates (formed by attack at different positions) could predict the most likely product. Similarly, the stereoselectivity of reactions at the chiral centers of the molecule can be investigated by calculating the energies of the diastereomeric transition states leading to different stereoisomers. The formation of both (5R,8R) and (5R,8S) isomers of this compound during its synthesis from ergotamine is an example of a stereochemical outcome that could be rationalized through computational modeling of the reaction pathway. utupub.fi
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.
The ergoline ring system of this compound is a semi-rigid structure, but the D-ring and the hydrazide substituent can adopt different conformations. Conformational analysis involves systematically exploring the potential energy surface to identify the stable low-energy conformers. For lysergic acid amides, it has been shown that the D-ring can exist in different chair and boat-like conformations. The relative energies of these conformers can be calculated using quantum mechanical methods.
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in a solvent environment. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, providing a trajectory that reveals the dynamic fluctuations and conformational changes of the molecule. This can be particularly important for understanding how the molecule interacts with other molecules in solution and for predicting its average structure and flexibility. While specific MD simulations of this compound are not prominent in the literature, such studies on related ergoline alkaloids have provided valuable insights into their dynamic behavior and interactions with biological targets.
Structure-Reactivity Relationships from Computational Insights
Computational chemistry offers a powerful lens for examining the relationship between a molecule's three-dimensional structure and its chemical reactivity. For a compound like this compound, such studies would typically involve quantum chemical calculations to determine various molecular properties. These analyses could provide a foundational understanding of its behavior in chemical reactions, for instance, in the synthesis of other lysergic acid derivatives.
Key areas of investigation in a computational study of this compound would likely include:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This would involve calculating bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would reveal the most likely sites for electrophilic attack or interaction with other molecules. The hydrazide functional group (-CONHNH2) would be a particular point of interest.
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about the bonding and electronic structure, including charge distribution on individual atoms (Mulliken or NBO charges). This data helps to quantify the electronic effects of the hydrazide moiety on the entire lysergamide (B1675752) scaffold.
Due to the absence of specific published data, a hypothetical data table is presented below to illustrate the type of information that would be generated from such a computational study. The values are for illustrative purposes only and are not derived from actual research.
Table 1: Hypothetical Calculated Molecular Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)
| Property | Hypothetical Value | Description |
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.9 eV | Energy difference, indicating chemical reactivity. |
| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |
| Mulliken Charge on N (amide) | -0.65 | Calculated partial charge on the amide nitrogen atom. |
| Mulliken Charge on N (terminal) | -0.72 | Calculated partial charge on the terminal nitrogen of the hydrazide. |
Q & A
Q. How is Lysergic Acid Hydrazide utilized in quantifying ergot alkaloids, and what methodological steps ensure accuracy?
this compound (LAH) is employed as a sum parameter in ergot alkaloid quantification. The method involves hydrolyzing ergot alkaloids into LAH under controlled conditions (hydrazine hydrate, 3% N₂H₅Cl, 100°C) . Quantification is achieved via HPLC-FLD with a six-point calibration curve (1–75 µg/kg) and gravimetric preparation of standards. Sample-specific dilution factors are calculated to account for matrix effects, and validation includes equilibration tests between R- and S-LAH enantiomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Engineering controls : Adequate ventilation to mitigate vapor exposure .
- PPE : Tight-sealing goggles, gloves, and respiratory protection in poorly ventilated areas .
- Storage : Avoid prolonged storage due to degradation risks; monitor thermal stability (<100°C) to prevent decomposition .
- Legal compliance : Adhere to controlled substance regulations for handling and disposal .
Advanced Research Questions
Q. How can thermal degradation of this compound during sample preparation be minimized?
Thermal degradation occurs above 100°C, necessitating:
- Low-temperature extraction : Use solvents like DMSO/hydrazine hydrate mixtures to enhance solubility without heating .
- Isotope-labeled internal standards (IS) : Add IS early in sample prep to compensate for analyte loss. Note that LAH’s lower solubility compared to ergot alkaloids requires solvent optimization .
- Short runtime HPLC methods : Reduce exposure to high temperatures during analysis (e.g., 20-minute runtime with ACN/ammonium carbonate mobile phase) .
Q. What strategies ensure controlled isomerization during LSD synthesis from this compound?
LAH is isomerized to iso-lysergic acid hydrazide via acid/base catalysis and heating. Critical steps include:
- Reaction monitoring : Use HPLC or TLC to track isomerization progress and minimize byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity and yield .
- Purification : Crystallization and ethanol-based recrystallization to isolate LSD from iso-lysergic acid hydrazide byproducts .
Q. How do structural modifications of this compound derivatives influence their bioactivity?
Hydrazide derivatives are synthesized by reacting LAH with aldehydes to enhance enzyme inhibition (e.g., MAO-B). Methodological steps include:
- Derivatization : Condensation reactions under reflux to introduce functional groups (e.g., ferulic acid hydrazide derivatives) .
- Activity assays : Test inhibitory effects using fluorometric or spectrophotometric assays with controls for non-specific binding .
- Computational modeling : Predict binding affinities via molecular docking to guide structural optimization .
Q. What validation criteria are essential for LAH-based analytical methods in complex matrices?
- Calibration linearity : Ensure R² >0.99 across the working range (1–75 µg/kg) with gravimetrically prepared standards .
- Matrix-matched validation : Spike ergot-contaminated samples (e.g., cereals) to assess recovery rates (target: 80–120%) .
- Inter-laboratory reproducibility : Cross-validate methods using shared reference materials and harmonized HPLC conditions .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
